Methyl 5-(ethylsulfonyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(ethylsulfonyl)furan-2-carboxylate is an organic compound with the molecular formula C8H10O5S. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(ethylsulfonyl)furan-2-carboxylate typically involves the esterification of 5-(ethylsulfonyl)furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl 5-(ethylsulfonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-(ethylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(ethylsulfonyl)furan-2-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H10O5S |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
methyl 5-ethylsulfonylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O5S/c1-3-14(10,11)7-5-4-6(13-7)8(9)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
FFKIZATWKCBTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
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